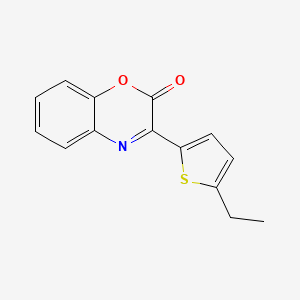
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one is a heterocyclic compound that features a thiophene ring fused to a benzoxazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one typically involves the formation of the thiophene ring followed by its fusion with the benzoxazinone structure. One common method is the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoxazinone moiety to its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-microbial and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. For instance, its anti-microbial activity may be due to the inhibition of bacterial enzymes, while its anti-cancer properties could be attributed to the induction of apoptosis in cancer cells. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
3-(5-Ethylthiophen-2-yl)-2H-1,4-benzoxazin-2-one is unique due to its fused benzoxazinone structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
66078-77-1 |
|---|---|
Formule moléculaire |
C14H11NO2S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
3-(5-ethylthiophen-2-yl)-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C14H11NO2S/c1-2-9-7-8-12(18-9)13-14(16)17-11-6-4-3-5-10(11)15-13/h3-8H,2H2,1H3 |
Clé InChI |
PYCIQUWXEVUXII-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



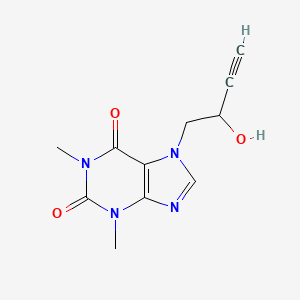

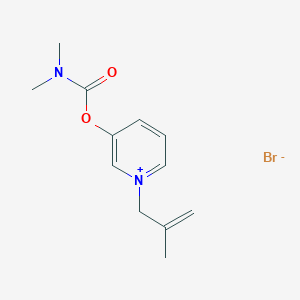
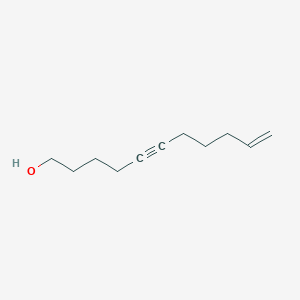


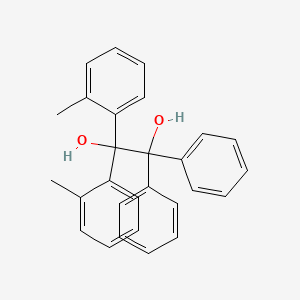
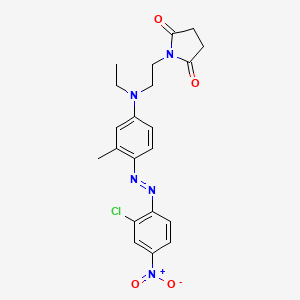
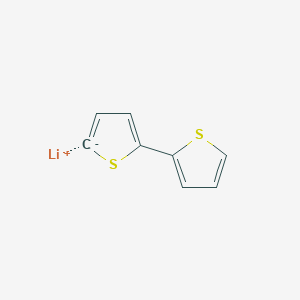
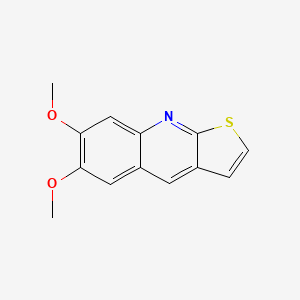

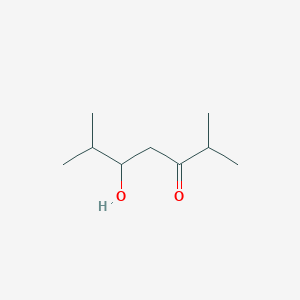
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
